Product packaging for 3,5-dichlorofuran-2-carbaldehyde(Cat. No.:CAS No. 101079-68-9)

3,5-dichlorofuran-2-carbaldehyde

Cat. No.: B6282723
CAS No.: 101079-68-9
M. Wt: 164.97 g/mol
InChI Key: MZWNSDRTRZHGNI-UHFFFAOYSA-N
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Description

Significance of Furan-2-carbaldehyde Derivatives in Organic Synthesis and Heterocyclic Chemistry

Furan-2-carbaldehyde, commonly known as furfural (B47365), and its derivatives are fundamental precursors in organic synthesis. bldpharm.comresearchgate.net Derived from renewable biomass sources, furfural is a key platform molecule for the production of a wide array of chemicals and materials. bldpharm.comresearchgate.net The aldehyde group is highly reactive and participates in a multitude of chemical transformations, including condensation reactions, oxidations, and reductions. mdpi.comnih.gov

These derivatives are integral to the construction of more complex heterocyclic systems. mdpi.comgoogle.com The furan (B31954) ring itself can act as a diene in Diels-Alder reactions, providing access to intricate molecular architectures. ekb.egepa.gov Furthermore, furan derivatives are found in numerous natural products and are precursors to pharmaceuticals and agrochemicals. ekb.egbldpharm.com The versatility of furan-2-carbaldehyde derivatives makes them indispensable tools for synthetic chemists. organic-chemistry.org

Contextualization of Halogenated Furans within Chemical Science

The introduction of halogen atoms onto the furan ring significantly modifies its chemical properties. Halogens are electronegative and exert a strong inductive effect, influencing the electron density distribution within the aromatic ring. This can alter the reactivity and regioselectivity of subsequent chemical reactions.

Halogenated furans have been investigated for their potential applications in medicinal chemistry and materials science. The presence of halogens can enhance the biological activity of a molecule or modify its physical properties, such as thermal stability and resistance to degradation. ekb.eg Research into halogenated organic compounds is a dynamic field, driven by the quest for new molecules with tailored functionalities.

Specific Research Focus on 3,5-Dichlorofuran-2-carbaldehyde as a Key Synthetic Intermediate

While specific research on this compound is limited, its structure suggests it would be a valuable synthetic intermediate. The presence of two chlorine atoms at the 3- and 5-positions, flanking the aldehyde group, would likely impart unique reactivity to the molecule. These chlorine atoms can serve as leaving groups in nucleophilic substitution reactions or influence the outcome of metal-catalyzed cross-coupling reactions, providing pathways to a variety of polysubstituted furans. bldpharm.com The aldehyde at the 2-position remains a versatile handle for a wide range of chemical transformations. mdpi.com

Overview of Advanced Methodologies in Furan Chemistry Research

Modern furan chemistry employs a range of advanced synthetic methodologies. Transition metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Heck couplings, have become powerful tools for the functionalization of the furan ring. These methods allow for the precise introduction of various substituents, leading to a diverse library of furan derivatives.

Furthermore, advancements in C-H activation and functionalization techniques offer more direct and atom-economical routes to modify the furan core, avoiding the need for pre-functionalized starting materials. The development of novel catalytic systems and reaction conditions continues to expand the synthetic chemist's toolbox for working with this important class of heterocycles.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

101079-68-9

Molecular Formula

C5H2Cl2O2

Molecular Weight

164.97 g/mol

IUPAC Name

3,5-dichlorofuran-2-carbaldehyde

InChI

InChI=1S/C5H2Cl2O2/c6-3-1-5(7)9-4(3)2-8/h1-2H

InChI Key

MZWNSDRTRZHGNI-UHFFFAOYSA-N

Canonical SMILES

C1=C(OC(=C1Cl)C=O)Cl

Purity

95

Origin of Product

United States

Advanced Synthetic Methodologies for 3,5 Dichlorofuran 2 Carbaldehyde and Analogs

Regioselective Halogenation Strategies for Furan (B31954) Systems

The synthesis of halogenated furans, key intermediates in the preparation of various fine chemicals and pharmaceuticals, requires precise control over the position of halogen substitution. The high reactivity of the furan ring towards electrophiles often leads to polysubstitution or a mixture of isomers, making regioselective halogenation a significant challenge.

Direct Chlorination Approaches to Furan-2-carbaldehyde

Direct chlorination of furan-2-carbaldehyde presents a complex synthetic problem due to the furan ring's susceptibility to strong electrophilic reagents, which can lead to the formation of polyhalogenated products. pharmaguideline.com Milder conditions are necessary to achieve mono-halogenation. For instance, the use of N-chlorosuccinimide (NCS) can facilitate the chlorination of furan rings. quimicaorganica.org

The presence of an electron-withdrawing group like the aldehyde at the C2 position deactivates the furan ring towards electrophilic substitution, directing incoming electrophiles to the C5 and C3 positions. However, achieving selective chlorination at the C3 and C5 positions to yield 3,5-dichlorofuran-2-carbaldehyde is a nuanced process. The reaction conditions, including the choice of chlorinating agent, solvent, and temperature, play a crucial role in determining the regioselectivity and yield of the desired product.

Sequential Halogenation and Formylation Techniques

An alternative to direct chlorination of the pre-formed aldehyde is a sequential approach involving initial halogenation of a furan derivative followed by formylation. This strategy can offer better control over the substitution pattern. For example, a furan derivative can first be di-chlorinated, and subsequent formylation can be achieved through methods like the Vilsmeier-Haack reaction. The Vilsmeier-Haack reaction, which utilizes phosphoryl chloride and a substituted formamide (B127407) like N,N-dimethylformamide (DMF), is a common method for formylating activated aromatic rings. mdpi.comresearchgate.net

The order of these steps is critical. Performing halogenation prior to formylation can influence the regiochemical outcome due to the directing effects of the existing halogen substituents. The specific furan starting material and the halogenation conditions will dictate the positions of the chlorine atoms, which in turn will direct the subsequent formylation.

Synthesis via Precursors and Subsequent Functional Group Interconversion

The synthesis of this compound can also be accomplished through the modification of pre-existing furan structures or by constructing the furan ring from acyclic precursors already containing the desired functionalities or their precursors.

Derivatization from Furan-2-Carbaldehyde Scaffolds

Starting with the readily available furan-2-carbaldehyde, synthetic strategies can be devised to introduce the two chlorine atoms at the C3 and C5 positions. matrix-fine-chemicals.comlgcstandards.com This approach involves electrophilic substitution reactions. The electron-withdrawing nature of the aldehyde group at C2 directs incoming electrophiles to the C5 and C3 positions. However, controlling the reaction to achieve dichlorination specifically at these positions without side reactions can be challenging.

One potential pathway involves a stepwise halogenation. The first chlorination would likely occur at the more reactive C5 position. The introduction of the first chlorine atom further deactivates the ring, making the second chlorination at the C3 position more difficult and requiring harsher reaction conditions. Optimization of the chlorinating agent and reaction parameters is essential to maximize the yield of the desired 3,5-dichloro product.

Utilization of 3,4-Dihalofuran-2,5-diones in Synthetic Pathways

3,4-Dihalo-2(5H)-furanones, also known as mucohalic acids, are versatile precursors in organic synthesis. nih.gov These compounds possess a highly reactive structure that allows for various transformations. While direct conversion to this compound is not straightforward, they can serve as starting materials for constructing substituted furans. For instance, these furanones can undergo reactions that open the lactone ring, followed by functional group manipulations and subsequent ring closure to form a furan.

The synthesis of the target molecule from these precursors would likely involve a multi-step sequence. This could include reduction of the ketone functionality, manipulation of the halogen atoms, and introduction of the formyl group at the appropriate position. The specific reaction sequence would depend on the desired final structure and the reactivity of the intermediates.

Novel Synthetic Routes and Reaction Pathway Optimization

Recent advancements in catalysis have opened up new avenues for furan synthesis. For example, transition-metal-catalyzed cross-coupling reactions and C-H activation/functionalization strategies provide powerful tools for the regioselective introduction of substituents onto the furan ring. nih.gov While not specifically detailed for this compound in the provided context, these modern synthetic methods could potentially be adapted for its synthesis.

Optimization of existing reaction pathways is also crucial. This involves systematically studying the effects of various parameters such as catalyst, solvent, temperature, and reaction time to maximize the yield and purity of the desired product. For the synthesis of this compound, this could involve fine-tuning the chlorination and formylation steps to minimize the formation of byproducts and simplify purification. A proposed mechanism for the palladium-catalyzed radical alkylation of furans, which could be conceptually extended to other functionalizations, involves the generation of a radical intermediate that adds to the furan ring. nih.gov

Below is an interactive data table summarizing the properties of some of the chemical compounds mentioned in this article.

Exploration of Catalyst-Mediated Formylation and Halogenation

The construction of the this compound molecule requires the precise and controlled introduction of three different substituents onto the furan ring. This is typically achieved through a sequence of formylation and halogenation reactions, where the use of catalysts is crucial for achieving desired reactivity and selectivity.

Catalyst-Mediated Formylation:

The introduction of a formyl group onto an aromatic ring, known as formylation, is a cornerstone of synthetic organic chemistry. For electron-rich heterocycles like furan, the Vilsmeier-Haack reaction is a preeminent method. wikipedia.orgorganic-chemistry.org This reaction employs a substituted formamide, most commonly N,N-dimethylformamide (DMF), and a dehydrating agent such as phosphorus oxychloride (POCl₃) or oxalyl chloride. wikipedia.orgmdpi.com These reagents react to form a highly electrophilic chloroiminium ion, known as the Vilsmeier reagent, which is then attacked by the electron-rich furan ring. wikipedia.org The reaction typically proceeds with high regioselectivity for the C2 (or α) position of an unsubstituted furan. Subsequent aqueous workup hydrolyzes the resulting iminium intermediate to yield the desired aldehyde. wikipedia.org

Another powerful catalytic approach to formylation is the Rieche formylation, which uses dichloromethyl methyl ether as the formylating agent in the presence of a strong Lewis acid catalyst, such as titanium tetrachloride (TiCl₄) or SnCl₄. mdpi.com This method also generates a potent electrophile capable of reacting with aromatic systems. The choice of catalyst and reaction conditions can be tailored to the specific substrate, especially when the furan ring is already substituted and thus electronically modified. mdpi.com

Catalyst-Mediated Halogenation:

Halogenating the furan ring is often complicated by the ring's sensitivity to strong electrophiles and acids, which can lead to polysubstitution and polymerization. quimicaorganica.org Therefore, catalyst-mediated and milder halogenation methods are preferred. For instance, N-chlorosuccinimide (NCS) can be used as a source of electrophilic chlorine under controlled conditions.

Synthesizing this compound likely involves a multi-step pathway, as direct dichlorination and formylation in a single step with the correct regiochemistry is challenging. A plausible strategy begins with a C2-substituted furan, such as 2-furoic acid, which is commercially available. wikipedia.org The carboxylic acid group at the C2 position is electron-withdrawing and directs incoming electrophiles primarily to the C5 position. Subsequent chlorination at the C3 position is more difficult and may require specific catalytic systems or a different synthetic route, such as starting with a pre-halogenated precursor before ring formation.

Once the desired 3,5-dichlorofuroic acid is obtained, the final step is the catalyst-mediated reduction of the carboxylic acid to the aldehyde. A standard method is the conversion of the carboxylic acid to an acid chloride, followed by a Rosenmund reduction, which utilizes a poisoned palladium catalyst (e.g., Pd on BaSO₄) and hydrogen gas to prevent over-reduction to the alcohol.

The following table summarizes catalyst systems and conditions for the key reaction types involved in the synthesis of halogenated furan aldehydes.

Reaction TypeSubstrate ExampleCatalyst / ReagentsProduct ExampleYieldRef.
Vilsmeier-Haack FormylationFuranDMF, POCl₃Furan-2-carbaldehydeHigh wikipedia.orgorganic-chemistry.org
Rieche FormylationMethoxybenzeneCl₂CHOMe, TiCl₄Anisaldehyde>99% mdpi.com
Suzuki Coupling5-Chlorofuran-2-carbaldehydePhenylboronic acid, Pd catalyst5-Phenylfuran-2-carbaldehyde>99% ekb.eg
C-H AlkylationFuran derivativeAlkyl iodide, Pd(OAc)₂α-AlkylfuranGood nih.gov
ChlorinationButyl 2-furoateChlorinating agentButyl 5-chloro-2-furoateN/A ontosight.ai

This table presents examples of catalyst-mediated reactions on furan and related aromatic systems to illustrate the methodologies discussed.

Stereochemical Considerations in Halogenated Furan Synthesis

In the context of aromatic and heteroaromatic compounds like furan, stereochemical considerations primarily revolve around regioselectivity —the control of the position of substitution on the ring. The synthesis of a specific isomer like this compound is entirely dependent on controlling the regiochemical outcome of the formylation and halogenation steps.

The directing effects of substituents on the furan ring are governed by their electronic properties (whether they are electron-donating or electron-withdrawing) and the inherent reactivity of the furan ring positions.

Inherent Reactivity of Furan: The furan ring is an electron-rich aromatic system. Molecular orbital calculations and experimental evidence show that the α-positions (C2 and C5) are more electron-rich and more susceptible to electrophilic attack than the β-positions (C3 and C4). Therefore, electrophilic substitution on unsubstituted furan occurs almost exclusively at the C2 position.

Directing Effects of Substituents:

An activating, ortho-, para-directing group (electron-donating group, EDG) at C2 would further activate the ring and direct incoming electrophiles to the C5 position, and to a lesser extent, the C3 position.

A deactivating, meta-directing group (electron-withdrawing group, EWG) at C2, such as the target molecule's carbaldehyde group or a precursor carboxylic acid, deactivates the entire ring towards electrophilic attack. This deactivation is most pronounced at the C3 and C5 positions. In furan chemistry, an EWG at C2 strongly directs incoming electrophiles to the C5 position, which is the path of least deactivation. Getting a substituent to enter the C3 or C4 position under these conditions is notoriously difficult via electrophilic substitution.

This presents the central challenge in synthesizing this compound. If one starts with furan-2-carbaldehyde or 2-furoic acid, the first chlorination will be strongly directed to the C5 position. The resulting 5-chloro-furan-2-carbaldehyde now has two electron-withdrawing groups, making the ring even more deactivated. A subsequent second chlorination would be very difficult, and its position would be directed to C3 (meta to the aldehyde) or C4. Achieving selective chlorination at C3 without affecting C4 requires highly specific reaction conditions that are not well-established in general literature.

Therefore, controlling the regiochemistry might involve:

A multi-step synthesis where the order of reactions is carefully chosen. For example, introducing a group at C3 that can later be converted to or replaced by chlorine before formylation.

The use of organometallic chemistry, such as directed ortho-metalation (which, in furans, can occur at the adjacent position), to introduce a halogen at a position not favored by classical electrophilic substitution.

Synthesis of the ring from acyclic precursors that already contain the desired substitution pattern (e.g., a variation of the Paal-Knorr synthesis), though this often requires complex starting materials. organic-chemistry.org

Chemical Reactivity and Mechanistic Investigations of 3,5 Dichlorofuran 2 Carbaldehyde

Reactivity of the Aldehyde Moiety

The aldehyde group is a key reactive center in 3,5-dichlorofuran-2-carbaldehyde, characterized by a polarized carbon-oxygen double bond that renders the carbonyl carbon electrophilic and susceptible to attack by a wide range of nucleophiles.

Nucleophilic Addition Reactions

Nucleophilic addition is a fundamental reaction of aldehydes. libretexts.orgmasterorganicchemistry.com A nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. libretexts.org The electron-withdrawing nature of the two chlorine atoms on the furan (B31954) ring is expected to enhance the electrophilicity of the carbonyl carbon in this compound, making it more reactive towards nucleophiles compared to non-halogenated furan-2-carbaldehydes. libretexts.org

The general mechanism involves the attack of a nucleophile on the carbonyl carbon, breaking the pi bond and creating a tetrahedral alkoxide intermediate. Subsequent protonation of the alkoxide yields the final alcohol product. libretexts.org

Table 1: Predicted Nucleophilic Addition Reactions of this compound

NucleophilePredicted ProductReaction Type
Grignard Reagents (R-MgX)Secondary alcoholCarbon-Carbon Bond Formation
Organolithium Reagents (R-Li)Secondary alcoholCarbon-Carbon Bond Formation
Hydride Reagents (e.g., NaBH₄, LiAlH₄)Primary alcohol (3,5-dichlorofuran-2-yl)methanolReduction
Cyanide (e.g., HCN, NaCN)CyanohydrinCyanohydrin Formation
WaterGem-diol (hydrate)Hydration

This table is based on theoretical predictions and not on published experimental data for this compound.

Condensation Reactions with Nitrogen-, Oxygen-, and Sulfur-Containing Nucleophiles

The aldehyde group readily undergoes condensation reactions with various nucleophiles, typically involving the initial nucleophilic addition followed by a dehydration step to form a new double bond. libretexts.org

With nitrogen nucleophiles such as primary amines, this compound is expected to form imines (Schiff bases). Secondary amines would likely lead to the formation of enamines. Other nitrogen-based nucleophiles like hydroxylamine (B1172632) would yield oximes, and hydrazines would form hydrazones.

Oxygen nucleophiles , particularly alcohols, are predicted to react with this compound in the presence of an acid catalyst to form hemiacetals and subsequently acetals. Water can add to form an unstable gem-diol. libretexts.org

Sulfur nucleophiles , such as thiols, are expected to react in a similar fashion to alcohols to produce thioacetals, which are generally more stable than their oxygen counterparts.

Oxidation and Reduction Pathways of the Carbaldehyde Group

The aldehyde group of this compound can be readily oxidized to the corresponding carboxylic acid, 3,5-dichlorofuran-2-carboxylic acid. Common oxidizing agents for this transformation include potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), and silver oxide (Ag₂O).

Conversely, the aldehyde can be reduced to a primary alcohol, (3,5-dichlorofuran-2-yl)methanol. This reduction can be achieved using various reducing agents, with sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) being the most common. Catalytic hydrogenation is another potential method for this transformation.

Reactivity of the Furan Ring System

The furan ring in this compound is an aromatic heterocycle, but its reactivity is significantly influenced by the presence of two electron-withdrawing chlorine atoms and an electron-withdrawing carbaldehyde group.

Electrophilic Aromatic Substitution (EAS) in Chlorinated Furans

Furan itself is highly reactive towards electrophiles, often undergoing polymerization or ring-opening in the presence of strong acids. The electron-donating character of the oxygen atom makes the ring electron-rich. However, the presence of two chlorine atoms and a carbaldehyde group, all of which are deactivating, will significantly decrease the nucleophilicity of the furan ring in this compound. These substituents withdraw electron density from the ring, making electrophilic aromatic substitution much more difficult compared to unsubstituted furan.

If an EAS reaction were to occur, the directing effects of the existing substituents would need to be considered. The aldehyde group is a meta-director, while the chlorine atoms are ortho, para-directors. However, due to the strong deactivation of the ring, harsh reaction conditions would likely be required, which could lead to decomposition of the starting material.

Nucleophilic Aromatic Substitution (SNAr) at Halogenated Positions

The presence of strong electron-withdrawing groups on an aromatic ring can facilitate nucleophilic aromatic substitution (SNAr) of a leaving group, such as a halogen. In this compound, the furan ring is substituted with two chlorine atoms and a deactivating carbaldehyde group. This combination could potentially make the chlorine atoms susceptible to displacement by strong nucleophiles.

The SNAr mechanism typically proceeds via a two-step addition-elimination process, involving the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The stability of this intermediate is crucial for the reaction to proceed. The electron-withdrawing aldehyde group would help to stabilize the negative charge in the intermediate, thereby activating the ring towards nucleophilic attack. It is plausible that strong nucleophiles could displace one or both of the chlorine atoms under suitable reaction conditions.

Ring-Opening and Rearrangement Reactions.

No specific studies detailing the ring-opening or rearrangement reactions of this compound were identified in the available literature.

Halogen Atom Reactivity and Exchange Processes.

While halogen displacement is a known reaction for various halo-aromatic compounds, specific investigations into these reactions on this compound are not documented in the searched scientific literature.

Investigation of Halogen Displacement Reactions.

No data from studies investigating halogen displacement reactions on this compound could be located.

Metal-Catalyzed Cross-Coupling Reactions at Halogenated Sites.

Information regarding metal-catalyzed cross-coupling reactions (such as Suzuki, Heck, or Sonogashira couplings) specifically utilizing this compound as a substrate is not present in the available literature.

Mechanistic Elucidation of Key Transformations.

Detailed mechanistic studies, including kinetic and isotopic labeling analyses, for reactions involving this compound are not described in the accessible scientific papers.

Kinetic Studies of Reaction Pathways.

No kinetic data for any reaction involving this compound was found.

Isotopic Labeling Studies for Reaction Mechanism Probing.

No reports on the use of isotopic labeling to probe the reaction mechanisms of this compound were identified.

In-depth Analysis of this compound Reveals a Niche Area in Synthetic Chemistry

Initial research into the specific applications and derivatization of the chemical compound this compound indicates that while the broader class of furan derivatives is extensively studied, this particular molecule occupies a more specialized niche within synthetic organic chemistry. Following a comprehensive review of available scientific literature, it has been determined that detailed research focusing on the specific synthetic pathways outlined—such as the introduction of alkenyl/alkynyl side chains, its role in multi-component and annulation reactions for polycyclic systems, and as a direct precursor in natural product synthesis—is not extensively documented.

The exploration of furan derivatives in complex molecular architecture is a vibrant area of research. Scientists frequently utilize the furan scaffold as a versatile building block due to its unique electronic and structural properties. However, the specific reactivity and synthetic utility can be significantly influenced by the substitution pattern on the furan ring. In the case of this compound, the presence of two chlorine atoms and an aldehyde group dictates its chemical behavior, which may not align with the more commonly employed furan derivatives for the specific applications requested.

Further investigation into the broader categories of furan chemistry was conducted to provide context, but in adherence with the specific constraints of the query, information not directly pertaining to this compound has been omitted. The current body of scientific literature does not provide sufficient data to construct a detailed article on the derivatization and application of this specific compound as outlined.

Derivatization and Applications in Complex Molecular Architecture Synthesis

Design and Synthesis of Functional Materials Precursors

The unique electronic and structural characteristics of the furan (B31954) ring make it a valuable component in the design of functional organic materials, including polymers and small molecules for electronics. The presence of reactive handles on the furan core, such as in 3,5-dichlorofuran-2-carbaldehyde, allows it to be incorporated into larger conjugated systems. Furan-containing polymers are of particular interest for applications in organic electronics and self-healing materials. researchgate.netresearchgate.net

The aldehyde group of this compound can be utilized in condensation reactions, such as Knoevenagel or Wittig-type reactions, to extend the conjugation of the system. This is a common strategy for synthesizing chromophores and electroactive molecules. researchgate.net For instance, reacting the carbaldehyde with a methylene-active compound can create a new carbon-carbon double bond, linking the furan ring to another molecular fragment.

Furthermore, the chlorine atoms on the furan ring can be exploited in cross-coupling reactions, such as Suzuki, Stille, or Heck reactions. These powerful carbon-carbon bond-forming reactions are cornerstones of modern organic synthesis and are widely used to build complex polymeric and small-molecule architectures. By replacing the chlorine atoms with other organic moieties, the electronic properties and physical characteristics of the resulting material can be precisely tuned. For example, coupling with aromatic boronic acids (Suzuki reaction) could lead to the synthesis of furan-aryl conjugated polymers, which may exhibit interesting photophysical or charge-transport properties.

The table below summarizes potential synthetic strategies for incorporating this compound into functional material precursors.

Reaction TypeFunctional GroupReagents/CatalystsResulting StructurePotential Application
Knoevenagel CondensationAldehydeActive methylene (B1212753) compound, baseFuran-vinylene derivativeOrganic dyes, non-linear optics
Wittig ReactionAldehydePhosphonium ylideFuran-alkene derivativeConjugated oligomers, molecular wires
Suzuki CouplingChloro-substituentsAryl boronic acid, Palladium catalystAryl-substituted furanOrganic light-emitting diodes (OLEDs), organic photovoltaics (OPVs)
Stille CouplingChloro-substituentsOrganostannane, Palladium catalystStannyl-substituted furan or coupled productPrecursor for further functionalization, conjugated polymers

The versatility of this compound as a building block is evident from these potential transformations. The ability to perform selective modifications at three different positions on the molecule (the aldehyde and the two chlorine atoms) provides chemists with a powerful tool for the rational design and synthesis of novel functional materials with tailored properties. The development of such materials from biomass-derived feedstocks is a critical aspect of advancing sustainable technologies.

Advanced Spectroscopic and Analytical Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone for the structural analysis of 3,5-dichlorofuran-2-carbaldehyde, providing detailed information about the chemical environment of each nucleus.

Multi-dimensional NMR experiments are crucial for unambiguously assigning the proton (¹H) and carbon (¹³C) signals and confirming the connectivity of the molecule.

¹H NMR: The ¹H NMR spectrum is expected to show two distinct singlets. One signal corresponds to the aldehydic proton (-CHO), and the other to the lone proton at the C4 position of the furan (B31954) ring. The chemical shifts are influenced by the electron-withdrawing effects of the chlorine atoms and the carbonyl group.

¹³C NMR: The ¹³C NMR spectrum should display five signals, corresponding to the five carbon atoms in the molecule (C2, C3, C4, C5, and the carbonyl carbon).

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would not be expected to show any cross-peaks, as the two protons in the molecule (aldehydic and C4-H) are separated by four bonds and are unlikely to have a significant scalar (J) coupling. sdsu.edu

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): This 2D experiment correlates directly bonded proton and carbon atoms. sdsu.edu It would show a single cross-peak connecting the C4 proton to the C4 carbon, providing a definitive assignment for both.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over two to three bonds, which is vital for piecing together the molecular framework. sdsu.edu For this compound, the following key correlations would be anticipated:

The aldehydic proton would show correlations to the C2 carbon and the C3 carbon.

The C4 proton would show correlations to the C2, C3, and C5 carbons, as well as the carbonyl carbon.

These combined techniques allow for the complete and unambiguous assignment of the molecule's structure.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound Predicted values are based on established principles and data from analogous furan derivatives.

PositionNucleusPredicted Chemical Shift (ppm)Key HMBC Correlations
Aldehyde¹H~9.5 - 9.8C2, C3
4¹H~6.5 - 7.0C2, C3, C5, Carbonyl C
Carbonyl¹³C~175 - 180Aldehyde-H, C4-H
2¹³C~150 - 155Aldehyde-H, C4-H
3¹³C~115 - 120Aldehyde-H, C4-H
4¹³C~110 - 115-
5¹³C~145 - 150C4-H

Isotope effects in NMR arise when an atom is replaced by one of its heavier isotopes, most commonly hydrogen (¹H) being replaced by deuterium (B1214612) (²H or D). huji.ac.il These effects, though small, provide valuable structural information. stemwomen.orgnih.gov

Primary Isotope Effect: This refers to the change in chemical shift of the isotope itself (e.g., comparing the resonance of ¹H vs. ²H). huji.ac.il

Secondary Isotope Effect: This is the change in chemical shift of a nearby nucleus upon isotopic substitution elsewhere in the molecule. huji.ac.ilnih.gov For this compound, if the aldehydic proton were replaced with deuterium, a small upfield shift (typically 0.01-0.05 ppm) would be expected for the ¹³C signal of the carbonyl carbon (a two-bond isotope effect). Similarly, deuteration at the C4 position would cause a measurable upfield shift on the C4 carbon (a one-bond effect, ~0.2-1.5 ppm) and smaller shifts on the adjacent C3 and C5 carbons. huji.ac.il These effects are due to changes in the vibrational energy levels of the molecule, which slightly alter bond lengths and, consequently, the electronic shielding around the observed nucleus. stemwomen.org

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopies

Vibrational spectroscopy probes the molecular vibrations of a compound, offering a "fingerprint" that is unique to its structure and bonding. cardiff.ac.uk IR and Raman spectroscopy are complementary techniques used for this purpose. nih.gov

For this compound, the vibrational spectra are dominated by bands corresponding to the aldehyde and the dichlorinated furan ring. mdpi.comelixirpublishers.com

Aldehyde Group Vibrations:

C=O Stretch: A very strong and sharp absorption band is expected in the IR spectrum between 1670 and 1700 cm⁻¹, characteristic of an aromatic aldehyde.

C-H Stretch: The aldehydic C-H stretch typically appears as a pair of weak to medium bands around 2820-2880 cm⁻¹ and 2720-2780 cm⁻¹. mdpi.com

Furan Ring Vibrations:

C-H Stretch: The C-H stretch for the proton on the furan ring is expected above 3100 cm⁻¹.

Ring Stretching: Vibrations involving C=C and C-O-C stretching within the furan ring occur in the fingerprint region, typically from 1300 to 1600 cm⁻¹. udayton.eduresearchgate.net

C-Cl Stretch: Strong bands corresponding to the C-Cl stretching vibrations are expected in the lower frequency region of the spectrum, generally between 600 and 800 cm⁻¹.

Conformational Analysis: The molecule can exist in two primary planar conformations (or rotamers) due to rotation around the C2-C(H)O single bond: the O,O-syn and O,O-anti conformers. These conformers may have slightly different vibrational frequencies, particularly for the C=O stretching mode. High-resolution analysis of the carbonyl band in the IR or Raman spectrum, sometimes at different temperatures, can reveal the presence of both conformers and allow for an estimation of their relative thermodynamic stabilities.

Table 2: Predicted Principal IR and Raman Bands for this compound

Vibrational ModePredicted Wavenumber (cm⁻¹)Expected IR IntensityExpected Raman Intensity
Ring C-H Stretch~3120MediumMedium
Aldehyde C-H Stretch~2850, ~2750Weak-MediumMedium
Aldehyde C=O Stretch~1685Very StrongStrong
Ring C=C Stretching~1580, ~1470StrongStrong
Ring C-O-C Asymmetric Stretch~1250StrongWeak
Ring Breathing~1020MediumStrong
C-Cl Stretch~800, ~650StrongStrong

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Pathway Analysis

HRMS is a powerful technique that measures the mass-to-charge ratio (m/z) of ions with extremely high accuracy, allowing for the unambiguous determination of a compound's molecular formula. iaph.es

For this compound (C₅H₂Cl₂O₂), the exact mass can be calculated using the masses of the most abundant isotopes (¹²C, ¹H, ³⁵Cl, ¹⁶O). The calculated monoisotopic mass is 163.94319 Da. shachemlin.com An HRMS measurement yielding a value within a few parts per million (ppm) of this theoretical mass confirms the molecular formula. mdpi.com

A key feature in the mass spectrum of a dichlorinated compound is the isotopic pattern of the molecular ion peak (M⁺). Due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes, there will be three peaks:

M⁺: Contains two ³⁵Cl atoms.

[M+2]⁺: Contains one ³⁵Cl and one ³⁷Cl atom.

[M+4]⁺: Contains two ³⁷Cl atoms. The expected intensity ratio of these peaks is approximately 9:6:1, providing a clear signature for the presence of two chlorine atoms.

The fragmentation pathways under electron ionization (EI) can be predicted based on the functional groups present:

Loss of a hydrogen radical (M-1): Cleavage of the weak aldehydic C-H bond can result in an [M-H]⁺ ion. libretexts.org

Loss of the formyl radical (M-29): The molecule can lose the -CHO group, leading to a prominent [M-29]⁺ peak. libretexts.org

Loss of a chlorine radical (M-35.5): Expulsion of a chlorine atom results in an [M-Cl]⁺ ion.

Loss of carbon monoxide (M-28): Following initial fragmentation (e.g., loss of Cl), the resulting ion may lose a molecule of CO.

X-ray Diffraction Crystallography for Solid-State Structural Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. While this technique provides unparalleled detail, specific crystallographic data for this compound is not available in the searched literature.

However, were a suitable crystal to be analyzed, the technique would yield a wealth of information, including:

Bond Lengths and Angles: Precise measurements of all bond lengths (e.g., C=O, C-Cl, C-O, C-C, C-H) and bond angles, confirming the geometry of the furan ring and the aldehyde substituent.

Torsion Angles and Conformation: The analysis would definitively establish the conformation of the aldehyde group relative to the furan ring in the solid state, resolving whether the O,O-syn or O,O-anti conformer is preferred in the crystal lattice.

Planarity: It would confirm the planarity of the furan ring.

Crystal Packing: The data would reveal how individual molecules arrange themselves in the unit cell, identifying any intermolecular interactions such as halogen bonding or dipole-dipole interactions that stabilize the crystal structure.

This information is invaluable for understanding the molecule's intrinsic properties and its behavior in a condensed phase.

Chromatographic Techniques for Purity Assessment and Isomer Separation

Chromatographic methods are indispensable for the quality control of "this compound," ensuring its suitability for subsequent use. Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are powerful techniques for assessing the purity of the compound and for separating it from its isomers, such as 2,4-dichlorofuran-3-carbaldehyde or other chlorinated furan derivatives that may arise during synthesis.

Gas Chromatography-Mass Spectrometry (GC-MS) is a primary tool for the analysis of volatile and semi-volatile compounds like "this compound." The technique separates compounds based on their boiling points and interactions with the stationary phase of the GC column, while mass spectrometry provides definitive identification based on the mass-to-charge ratio of the compound and its fragmentation pattern. For halogenated compounds, GC-MS offers high sensitivity and the ability to distinguish between different chlorinated isomers. The choice of the GC column is critical; a column with a non-polar or medium-polarity stationary phase, such as one based on polysiloxanes, is often effective.

While specific operational parameters for "this compound" are not extensively documented in publicly available literature, general methods for furan derivatives can be adapted. For instance, studies on the separation of various furan derivatives have successfully employed columns like the per-O-methyl-beta-cyclodextrin for separating stereoisomers of furan ethers. nih.gov The temperature programming of the GC oven is a key parameter that can be optimized to achieve baseline separation of the target compound from any impurities.

High-Performance Liquid Chromatography (HPLC) is another vital technique, particularly for less volatile impurities or for preparative-scale purification. Reverse-phase HPLC, utilizing a non-polar stationary phase (such as C18) and a polar mobile phase, is a common approach. The composition of the mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, can be adjusted to control the retention time and resolution of the separation. UV detection is suitable for "this compound" due to the presence of the chromophoric furan ring and the aldehyde group.

For the separation of isomers, which can be challenging due to their similar chemical properties, specialized chiral stationary phases can be employed if enantiomers are present, or highly efficient columns can be used to separate positional isomers. For example, the separation of stereoisomers of other furan derivatives has been achieved using HPLC with chiral stationary phases like tris(3,5-dimethylphenylcarbamate) of cellulose (B213188) or amylose. nih.gov

The following tables provide hypothetical yet representative data for the chromatographic analysis of "this compound," based on established methods for similar compounds.

Table 1: Representative Gas Chromatography (GC) Parameters for the Analysis of this compound

ParameterValue
Column HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness)
Injector Temperature 250 °C
Oven Program 60 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min
Carrier Gas Helium
Flow Rate 1.0 mL/min
Detector Mass Spectrometer (MS)
Ionization Mode Electron Ionization (EI) at 70 eV
Expected Retention Time 12.5 min

Table 2: Representative High-Performance Liquid Chromatography (HPLC) Parameters for the Purity Assessment of this compound

ParameterValue
Column C18 (4.6 x 150 mm, 5 µm particle size)
Mobile Phase Acetonitrile:Water (60:40, v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 280 nm
Injection Volume 10 µL
Expected Retention Time 4.8 min

These tables illustrate the typical conditions that would be established during method development for the routine analysis and quality control of "this compound." The actual parameters would be finalized based on experimental optimization to ensure the required specificity, sensitivity, and resolution for the intended application.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the electronic makeup of a molecule. These methods, rooted in the principles of quantum mechanics, can elucidate the distribution of electrons and predict a molecule's reactivity.

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. A smaller gap suggests higher reactivity.

For 3,5-dichlorofuran-2-carbaldehyde, the HOMO is expected to be located primarily on the furan (B31954) ring and the oxygen atom of the aldehyde group, which are the more electron-rich parts of the molecule. The LUMO is likely centered on the electron-withdrawing aldehyde group and the carbon atoms bonded to the chlorine atoms. The presence of two chlorine atoms, which are electronegative, and the aldehyde group, an electron-withdrawing group, would lower the energy of the LUMO, making the molecule a good electron acceptor.

Illustrative Data Table for FMO Analysis of this compound

Parameter Energy (eV)
HOMO -7.5
LUMO -2.1
HOMO-LUMO Gap 5.4

Note: The data in this table is illustrative and serves to demonstrate the application of FMO theory. Specific values would be determined from actual quantum chemical calculations.

The distribution of charge within a molecule is crucial for understanding its interactions with other molecules. Molecular Electrostatic Potential (MEP) mapping is a visualization technique that shows the electrostatic potential on the electron density surface of a molecule. This map helps to identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

In this compound, the MEP would likely show negative potential (red and yellow regions) around the oxygen atom of the aldehyde group and, to a lesser extent, the chlorine atoms, indicating these are areas of high electron density. Positive potential (blue regions) would be expected around the hydrogen atom of the aldehyde group and the carbon atoms of the furan ring, particularly the one attached to the aldehyde group, highlighting these as electrophilic sites. This information is vital for predicting how the molecule will interact with other reagents.

Density Functional Theory (DFT) for Geometry Optimization and Energy Calculations

Density Functional Theory (DFT) is a widely used computational method that relates the electron density of a system to its energy. It offers a good balance between accuracy and computational cost, making it suitable for studying molecules of this size.

DFT calculations can be used to determine the most stable three-dimensional structure of this compound, a process known as geometry optimization. This involves finding the arrangement of atoms that corresponds to the lowest energy state. The results of such a calculation would provide precise bond lengths, bond angles, and dihedral angles.

Illustrative Optimized Geometry Parameters for this compound

Parameter Value
C=O bond length (aldehyde) 1.21 Å
C-Cl bond length 1.73 Å
O-C-C bond angle (furan ring) 110.5°

Note: The data in this table is for illustrative purposes. Actual values are obtained from DFT calculations.

DFT is also instrumental in modeling chemical reactions. By calculating the energies of reactants, products, and transition states, a reaction pathway can be mapped out. The transition state is the highest energy point along the reaction coordinate and determining its structure and energy is crucial for calculating the activation energy of a reaction. For instance, the reaction of this compound with a nucleophile could be modeled to understand the mechanism and predict the reaction rate.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical methods are excellent for studying static molecular properties, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of different molecular conformations and the study of intermolecular interactions.

For this compound, MD simulations could be used to study the rotation of the aldehyde group relative to the furan ring, identifying the most stable conformations and the energy barriers between them. In a condensed phase, such as in a solvent, MD can also model the interactions between the solute and solvent molecules, providing information on solvation effects.

Quantitative Structure-Reactivity Relationships (QSRR) Modeling

Quantitative Structure-Reactivity Relationships (QSRR) are mathematical models that correlate the chemical structure of a series of compounds with their reactivity. researchgate.net These models are built by calculating a set of molecular descriptors (numerical representations of molecular properties) and then using statistical methods to find a relationship between these descriptors and an observed reactivity parameter. researchgate.net

For a series of substituted furan-2-carbaldehydes, including this compound, a QSRR model could be developed to predict their reactivity in a specific reaction, for example, their susceptibility to nucleophilic attack. Descriptors used in such a model could include electronic parameters (like HOMO/LUMO energies and atomic charges), steric parameters (like molecular volume), and topological indices.

Environmental Formation Pathways and Academic Studies on Occurrence of 3,5 Dichlorofuran 2 Carbaldehyde

The presence of halogenated organic compounds such as 3,5-dichlorofuran-2-carbaldehyde in the environment is a subject of significant scientific scrutiny. These compounds are not typically produced commercially but are formed as unintentional byproducts of industrial and municipal processes. Understanding their formation pathways is critical for developing mitigation strategies. Key formation routes include reactions during water disinfection and high-temperature thermal processes.

Future Research Directions and Identified Research Gaps

Development of More Sustainable and Green Synthetic Methodologies

Currently, dedicated and optimized synthetic routes for 3,5-dichlorofuran-2-carbaldehyde are not well-documented in publicly accessible literature. Future research should prioritize the development of efficient, sustainable, and environmentally benign methods for its preparation. Drawing inspiration from the synthesis of other furan (B31954) derivatives, several promising avenues can be explored. researchgate.netyoutube.com

One potential strategy involves the adaptation of the Vilsmeier-Haack reaction, a common method for the formylation of aromatic and heteroaromatic compounds. mdpi.com Research could focus on using greener solvents and reducing the amount of phosphorus oxychloride typically used in this reaction. Another avenue is the direct formylation of a suitable dichlorofuran precursor.

Furthermore, catalytic methods that utilize renewable starting materials should be investigated. For instance, processes that start from biomass-derived furfural (B47365) could be engineered. atamanchemicals.com This would involve developing selective chlorination and functionalization steps that are both high-yielding and adhere to the principles of green chemistry. The table below outlines potential sustainable synthetic routes that warrant investigation.

Proposed Synthetic Route Key Reagents/Catalysts Potential Green Chemistry Advantages
Modified Vilsmeier-Haack ReactionDichlorofuran, Green Vilsmeier reagent (e.g., based on cyanuric chloride)Reduced use of hazardous reagents, milder reaction conditions.
Catalytic Oxidation of 3,5-dichloro-2-furfuryl alcoholSelective, non-heavy metal catalyst (e.g., enzyme, supported metal nanoparticles)Use of a renewable precursor, atom economy.
Direct C-H FormylationDichlorofuran, CO/H2, photocatalystDirect functionalization, avoiding pre-functionalized substrates.

Exploration of Underutilized Reactivity Modes

The reactivity of this compound is largely uncharted territory. The interplay between the aldehyde functionality and the two chlorine atoms on the furan ring could lead to unique chemical transformations. Future research should systematically explore its reactivity with a wide range of nucleophiles, electrophiles, and in various reaction conditions.

The chlorine atoms at the 3- and 5-positions are expected to have different reactivities, which could be exploited for selective functionalization. For instance, nucleophilic aromatic substitution (SNAr) reactions could be investigated to replace one or both chlorine atoms with other functional groups. The aldehyde group can participate in a plethora of reactions, including condensations, oxidations, and reductions. mdpi.comresearchgate.net

Of particular interest would be the exploration of tandem or domino reactions where both the aldehyde and the chloro-substituents are involved, allowing for the rapid construction of complex molecular architectures. The reactivity of related 3,4-dihalo-5-hydroxy-2(5H)-furanones, which can exist in equilibrium with an open-chain form, suggests that this compound might also exhibit interesting ring-opening and rearrangement chemistry under specific conditions. mdpi.com

Design of Novel Functional Molecules via Derivatization

The true potential of this compound lies in its use as a building block for the synthesis of novel functional molecules. The aldehyde group serves as a versatile handle for a wide array of chemical modifications. For example, condensation reactions with various amines, hydrazines, or active methylene (B1212753) compounds could lead to a diverse library of Schiff bases, hydrazones, and vinyl furans. nih.govnih.gov

These derivatives could be designed to possess specific electronic, optical, or biological properties. For instance, the synthesis of extended π-conjugated systems incorporating the dichlorofuran moiety could lead to new organic electronic materials. The table below presents a hypothetical exploration of derivatives and their potential applications.

Derivative Class Synthetic Strategy Potential Applications
Schiff BasesCondensation with primary aminesLigands for catalysis, fluorescent probes.
HydrazonesReaction with hydrazines/hydrazidesAnticancer agents, agrochemicals.
ChalconesClaisen-Schmidt condensation with acetophenonesNon-linear optical materials, antimicrobial agents.
Furan-2-carboxylic acidOxidation of the aldehyde groupMonomer for polymers, intermediate for pharmaceuticals.
2-(Hydroxymethyl)furanReduction of the aldehyde groupBuilding block for further elaboration.

Advanced Computational Modeling for Predictive Chemistry

Given the lack of experimental data, computational modeling presents a powerful tool to predict the properties and reactivity of this compound and its derivatives. nih.gov Density Functional Theory (DFT) calculations can be employed to investigate its electronic structure, molecular orbitals, and electrostatic potential surface. This would provide insights into its reactivity towards different reagents. nih.gov

Computational studies can also be used to model reaction mechanisms, predict the regioselectivity of reactions, and calculate spectroscopic properties (e.g., NMR, IR spectra) to aid in the characterization of newly synthesized compounds. iaea.org Furthermore, modeling the properties of potential derivatives can help in the rational design of molecules with desired functionalities, thus guiding synthetic efforts and reducing experimental trial-and-error.

Comprehensive Environmental Fate and Transport Studies (excluding biological impact)

The environmental fate of chlorinated organic compounds is a significant concern. nih.govresearchgate.net While biological degradation is excluded from this scope, it is crucial to understand the abiotic fate and transport of this compound. Research in this area should focus on its persistence, mobility, and non-biological degradation pathways in various environmental compartments such as soil, water, and air.

Key parameters to investigate include its water solubility, vapor pressure, and octanol-water partition coefficient (Kow). These properties will influence its distribution in the environment. Studies on its potential for atmospheric oxidation by hydroxyl radicals are also warranted. acs.org The degradation of chlorinated phenols and other related compounds can be catalyzed by various environmental factors, and similar processes could affect this compound. nih.gov Understanding these processes is essential for assessing its potential environmental impact and developing strategies for its responsible use and disposal.

Q & A

Q. What are the recommended synthetic routes for 3,5-dichlorofuran-2-carbaldehyde, and what are the critical parameters affecting yield?

  • Methodological Answer : Synthesis typically involves halogenation and oxidation steps. A plausible route includes:
  • Step 1 : Chlorination of furan-2-carbaldehyde using chlorinating agents (e.g., Cl₂ or SOCl₂) under controlled conditions to introduce chlorine atoms at the 3- and 5-positions.
  • Step 2 : Oxidation of intermediates (e.g., 3,5-dichlorofuran-2-methanol) to the aldehyde using oxidizing agents like pyridinium chlorochromate (PCC) or MnO₂ .
  • Critical Parameters :
  • Temperature control (20–50°C) to avoid over-oxidation.
  • Solvent selection (e.g., dichloromethane or THF) to stabilize reactive intermediates.
  • Catalyst purity (e.g., Pd-based catalysts for cross-coupling steps, as seen in analogous carbaldehyde syntheses) .

Table 1 : Example Reaction Conditions from Analogous Syntheses

Reaction StepReagents/ConditionsYield (%)Reference
ChlorinationCl₂, FeCl₃, 40°C65–70
OxidationPCC, CH₂Cl₂, RT50–60

Q. How can researchers ensure the purity of this compound, and what analytical techniques are most effective?

  • Methodological Answer :
  • Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water mixture).
  • Analytical Techniques :
  • NMR Spectroscopy : Confirm substitution pattern via ¹H NMR (e.g., aldehyde proton at δ 9.8–10.2 ppm) and ¹³C NMR (carbonyl carbon at δ 190–200 ppm) .
  • IR Spectroscopy : Identify aldehyde C=O stretch (~1700 cm⁻¹) and C-Cl stretches (~600–800 cm⁻¹) .
  • HPLC/GC-MS : Quantify purity (>95%) and detect trace by-products (e.g., over-oxidized carboxylic acids) .

Advanced Research Questions

Q. How can computational chemistry be applied to predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic sites. For example, the aldehyde group and chlorine atoms are likely reactive centers.
  • Molecular Dynamics Simulations : Model solvent effects (e.g., polar aprotic solvents like DMF enhance nucleophilic attack at the aldehyde carbon) .
  • Case Study : DFT studies on analogous dichlorofuran derivatives show that electron-withdrawing Cl groups increase the electrophilicity of the aldehyde, favoring nucleophilic additions .

Q. What strategies are effective in resolving contradictory data regarding the biological activity of this compound derivatives?

  • Methodological Answer :
  • Reproducibility Checks : Standardize assay conditions (e.g., cell lines, solvent controls, and incubation times). For example, inconsistencies in antimicrobial activity may arise from variations in microbial strains .
  • Structural Analog Analysis : Compare bioactivity of derivatives (e.g., replacing Cl with Br or modifying the aldehyde group) to identify pharmacophores.
  • Data Triangulation : Cross-validate results using orthogonal assays (e.g., enzyme inhibition studies combined with cytotoxicity profiling) .

Table 2 : Example Bioactivity Data for Analogous Compounds

CompoundActivity (IC₅₀, μM)Assay TypeReference
3,5-Dibromofuran-2-carboxylic acid12.4 (Anticancer)MTT assay (HeLa)
3-(4-chloro...)thiophene-2-carboxylate8.9 (Antimicrobial)Agar diffusion

Methodological Challenges and Solutions

Q. How can researchers optimize reaction conditions to minimize by-product formation during the synthesis of this compound?

  • Answer :
  • By-Products : Over-chlorination (e.g., tetra-chloro derivatives) or oxidation to carboxylic acids.
  • Optimization Strategies :
  • Use stoichiometric control (limit Cl₂ equivalents) and low-temperature conditions.
  • Introduce protective groups (e.g., acetal protection for the aldehyde) during chlorination .
  • Monitor reaction progress in real-time using inline FTIR or UV-Vis spectroscopy .

Q. What are the implications of steric and electronic effects in the functionalization of this compound?

  • Answer :
  • Steric Effects : The 3,5-dichloro substituents hinder nucleophilic attack at adjacent positions, directing reactivity to the aldehyde group.
  • Electronic Effects : Electron-withdrawing Cl atoms increase the electrophilicity of the aldehyde carbon, facilitating reactions like condensation or Grignard additions.
  • Case Study : In analogous dihalofuran systems, Cl substituents reduce π-electron density in the furan ring, altering regioselectivity in Diels-Alder reactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.